molecular formula C13H11ClN2O3 B1413167 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate CAS No. 1984037-81-1

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Cat. No.: B1413167
CAS No.: 1984037-81-1
M. Wt: 278.69 g/mol
InChI Key: APNGJRGUTAQUPB-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C13H11ClN2O3 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chlorophenyl) N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-18-11-6-7-15-12(8-11)16-13(17)19-10-4-2-9(14)3-5-10/h2-8H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNGJRGUTAQUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization strategy for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate .

Executive Summary

In the development of small molecule kinase inhibitors and urea-based therapeutics, 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate serves as a critical "activated" intermediate. Its primary function is to act as a stable, crystalline electrophile that reacts with amines to form unsymmetrical ureas (e.g., in the synthesis of Sorafenib analogs).

Understanding the solubility profile of this intermediate is not merely a matter of dissolution; it is a control parameter for reaction kinetics, purification yield, and hydrolytic stability . This guide provides a comprehensive solubility profile, highlights critical solvent-solute interactions (specifically alcoholysis risks), and outlines a self-validating protocol for thermodynamic solubility determination.

Physicochemical Analysis & Structure-Property Relationships (SPR)

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture.

Structural Moiety Analysis
  • 4-Methoxypyridin-2-yl moiety: Introduces basicity (pyridine nitrogen) and moderate polarity. The methoxy group adds slight lipophilicity but primarily acts as an electron donor, modulating the nucleophilicity of the pyridine ring.

  • Carbamate Linker (-NH-CO-O-): The core structural weakness. While it provides the necessary reactivity, it is susceptible to nucleophilic attack. It presents hydrogen bond donor (NH) and acceptor (C=O) sites.

  • 4-Chlorophenyl moiety: A lipophilic "leaving group." The chlorine atom increases

    
     (lipophilicity) and crystal lattice energy, often resulting in a compound that is sparingly soluble in non-polar solvents despite its aromaticity.
    
Predicted Polarity & Lattice Energy

The molecule exhibits "Push-Pull" electronic character. The high lattice energy driven by


 stacking of the planar aromatic systems renders the solid highly crystalline. Consequently, entropy-driven dissolution  (in non-polar solvents) is unfavorable. Dissolution requires enthalpy-driven interactions  found in polar aprotic solvents.

Representative Solubility Profile

The following data represents the expected thermodynamic solubility ranges for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate at 25°C. These values are derived from structural analogs (e.g., phenyl N-(pyridin-2-yl)carbamate derivatives) and standard process chemistry benchmarks.

Table 1: Solubility Landscape in Organic Solvents
Solvent ClassRepresentative SolventSolubility Range (mg/mL)Suitability for Process
Polar Aprotic DMSO > 150 Excellent. Primary solvent for stock solutions and reaction media.
Polar Aprotic DMF / NMP > 120 High. Alternative to DMSO; easier to strip in workup (DMF).
Chlorinated Dichloromethane (DCM) 20 – 50 Moderate. Good for extraction, but limited by volatility and environmental concerns.
Esters Ethyl Acetate 10 – 30 Moderate. Ideal for crystallization/precipitation (anti-solvent addition).
Ethers THF 30 – 60 Good. Common reaction solvent; ensure peroxide-free.
Alcohols Methanol / Ethanol Variable (< 10)CRITICAL RISK. See Section 4. Avoid due to trans-carbamoylation.
Non-Polar n-Heptane / Hexanes < 1 Poor. Excellent anti-solvent for precipitation.
Aqueous Water (pH 7) < 0.01 Insoluble. Compound precipitates immediately upon water addition.

Note: Solubility is temperature-dependent.[1] Heating in EtOAc or THF can significantly increase solubility, facilitating recrystallization upon cooling.

Critical Risk: The Alcoholysis Trap

A common error in handling phenyl carbamates is attempting to dissolve them in protic solvents (Methanol, Ethanol) for analysis or reaction.

Mechanism of Failure: Although the compound may appear to dissolve, the solvent acts as a nucleophile. The alkoxide (or alcohol at high temp) attacks the carbonyl carbon, displacing the 4-chlorophenol leaving group. This converts your active intermediate into an inert methyl/ethyl carbamate impurity.

Recommendation:

  • Strictly avoid MeOH/EtOH as dissolution solvents.

  • HPLC Diluent: Use Acetonitrile/Water or DMSO/Water. Do not use Methanol in the mobile phase if the autosampler is uncooled or if run times are long.

Diagram 1: Reaction vs. Degradation Pathways

ReactionPathways Start 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate Urea Desired Urea Product (Therapeutic) Start->Urea  Nucleophilic Attack  (Kinetic Control) Impurity Alkyl Carbamate Impurity (Dead End) Start->Impurity  Solvolysis  (Degradation) LeavingGroup 4-Chlorophenol (Byproduct) Start->LeavingGroup  Elimination Amine Target Amine (R-NH2) Amine->Urea Alcohol Alcohol Solvent (MeOH/EtOH) Alcohol->Impurity

Caption: Competitive pathways: The desired urea formation vs. the irreversible degradation via alcoholysis in protic solvents.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise data for this specific lot of material (polymorphs can affect solubility), follow this Thermodynamic Shake-Flask Protocol .

Reagents & Equipment
  • Compound: >50 mg of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate.

  • Solvents: HPLC Grade DMSO, THF, EtOAc, DCM.

  • Agitation: Thermomixer or orbital shaker capable of 25°C ± 1°C.

  • Filtration: 0.22 µm PTFE syringe filters (Nylon filters may bind carbamates).

  • Analysis: HPLC-UV (254 nm).

Step-by-Step Methodology
  • Supersaturation:

    • Weigh approx. 10 mg of solid into a 1.5 mL HPLC vial.

    • Add 100 µL of the target solvent.

    • Visual Check: If fully dissolved, add more solid until a suspension (undissolved solid) persists.

  • Equilibration:

    • Cap the vial and agitate at 25°C for 24 hours .

    • Why 24h? This ensures the breakdown of any metastable amorphous phases and equilibrium with the stable crystal lattice.

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 5 minutes.

    • Draw the supernatant and filter through a 0.22 µm PTFE filter .

    • Crucial: Discard the first 10% of the filtrate to account for filter adsorption.

  • Quantification (HPLC):

    • Dilute the filtrate 100-fold or 1000-fold with Acetonitrile (NOT Methanol).

    • Inject onto HPLC. Calculate concentration using a calibration curve derived from a DMSO stock standard.

Diagram 2: Solubility Profiling Workflow

SolubilityWorkflow Step1 1. Supersaturation (Solid > Solvent Capacity) Step2 2. Equilibration (24h @ 25°C, Agitation) Step1->Step2 Decision Solid Persists? Step2->Decision Step3 3. Phase Separation (Centrifuge + PTFE Filter) Step4 4. Dilution & Analysis (Diluent: MeCN, Method: HPLC-UV) Step3->Step4 Decision->Step1 No (Add more solid) Decision->Step3 Yes

Caption: Standard Operating Procedure (SOP) for determining thermodynamic solubility, ensuring equilibrium conditions.

References

  • Alsenz, J., & Kansy, M. (2007).[2] High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Isosteres. Chemical Research in Toxicology.

Sources

Methodological & Application

Synthesis protocol for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Part 1: Introduction & Scope

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a highly valuable "activated carbamate" intermediate. In drug discovery, particularly for kinase inhibitors and GPCR modulators (e.g., GPR119 agonists), this species serves as a stable, crystalline equivalent of the unstable 4-methoxypyridin-2-yl isocyanate .

While isocyanates are often generated in situ via Curtius rearrangement or phosgenation, they are prone to moisture sensitivity and dimerization. The 4-chlorophenyl carbamate moiety acts as a "masked isocyanate." Upon reaction with a secondary amine, the 4-chlorophenolate is displaced, yielding a urea with high regioselectivity and yield. The electron-withdrawing chlorine atom on the phenol makes it a superior leaving group compared to the unsubstituted phenyl carbamate, enhancing reactivity in subsequent coupling steps without compromising stability during storage.

This guide details a robust, scalable protocol for synthesizing this carbamate from 4-methoxypyridin-2-amine and 4-chlorophenyl chloroformate .

Part 2: Reaction Logic & Mechanism

The synthesis relies on a nucleophilic acyl substitution. The exocyclic amine of the 2-aminopyridine attacks the carbonyl carbon of the chloroformate.

Key Challenges & Solutions:

  • Regioselectivity: 2-Aminopyridines are ambident nucleophiles (ring nitrogen vs. exocyclic nitrogen).

    • Solution: Use of a non-nucleophilic base (e.g., Pyridine or 2,6-Lutidine) in a non-polar solvent (DCM) favors the thermodynamic exocyclic carbamate product.

  • Bis-acylation: The product carbamate still possesses an acidic proton and can react with a second equivalent of chloroformate.

    • Solution: Strict stoichiometry (1:1) and temperature control (0 °C) prevent over-acylation.

  • Stability: The product is hydrolytically stable but can decompose in strong base.

    • Solution: Acidic or neutral workup conditions.

Visualized Pathway (Graphviz)

ReactionScheme Amine 4-Methoxypyridin-2-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 4-Chlorophenyl chloroformate (Electrophile) Reagent->Intermediate Base Pyridine (HCl Scavenger) Byproduct Pyridine·HCl Base->Byproduct Scavenges H+ Product 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Caption: Mechanistic pathway for the formation of the target carbamate via nucleophilic acyl substitution.

Part 3: Materials & Safety

Safety Warning: 4-Chlorophenyl chloroformate is corrosive and toxic (lachrymator). It releases HCl upon contact with moisture. All operations must be performed in a fume hood.

ReagentCASMW ( g/mol )Equiv.Role
4-Methoxypyridin-2-amine 70258-83-8124.141.0Substrate
4-Chlorophenyl chloroformate 7693-45-0191.011.05Reagent
Pyridine (anhydrous)110-86-179.101.2Base
Dichloromethane (DCM) 75-09-2--Solvent

Part 4: Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with 4-methoxypyridin-2-amine (5.0 g, 40.3 mmol, 1.0 equiv). Add anhydrous DCM (100 mL, 0.4 M concentration). Stir until fully dissolved.

  • Base Addition: Add Pyridine (3.9 mL, 48.4 mmol, 1.2 equiv) via syringe.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0–5 °C.

Step 2: Acylation
  • Reagent Preparation: Dissolve 4-chlorophenyl chloroformate (8.08 g, 42.3 mmol, 1.05 equiv) in DCM (20 mL) in the addition funnel.

    • Note: Diluting the chloroformate prevents localized hotspots and bis-acylation.

  • Addition: Dropwise add the chloroformate solution to the amine mixture over 30 minutes. Maintain internal temperature < 10 °C.

    • Observation: A white precipitate (pyridinium hydrochloride) may begin to form.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS.

    • Target Rf: ~0.6 (Product is less polar than the starting amine).

    • LC-MS: Look for [M+H]+ = 279.05.

Step 3: Workup & Purification[2]
  • Quench: Pour the reaction mixture into a separatory funnel containing 0.5 M HCl (100 mL).

    • Rational: The acid wash removes the pyridine base and any unreacted amine. The carbamate product is stable to dilute acid for short durations.

  • Extraction: Shake vigorously and separate the organic (DCM) layer.

  • Wash: Wash the organic layer with:

    • Water (100 mL)

    • Saturated aqueous NaHCO₃ (100 mL) (Removes any hydrolyzed 4-chlorophenol)

    • Brine (100 mL)

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to ~20% of the original volume.

  • Crystallization (Self-Validating Step):

    • Add Hexanes or Heptane slowly to the concentrated DCM solution while stirring.

    • A white solid should precipitate.

    • Cool to 0 °C for 1 hour to maximize yield.

    • Filter the solid and wash with cold Hexanes.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Process Workflow (Graphviz)

WorkupFlow Start Crude Reaction Mixture (DCM) AcidWash Wash: 0.5M HCl (Removes Pyridine/Amine) Start->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Phenols) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Crystallize Recrystallize (DCM/Hexanes) Dry->Crystallize Final Pure Carbamate Solid Crystallize->Final

Caption: Purification workflow ensuring removal of starting materials and byproducts.

Part 5: Analytical Characterization

Expected Yield: 85–95% (White to off-white solid).

1. 1H NMR (400 MHz, DMSO-d6):

  • δ 10.8 ppm (s, 1H): Carbamate NH (Broad singlet, diagnostic).

  • δ 8.15 ppm (d, 1H): Pyridine C6-H (Doublet, typical of 2-substituted pyridines).

  • δ 7.50 ppm (d, 2H): Chlorophenyl aromatic protons.

  • δ 7.25 ppm (d, 2H): Chlorophenyl aromatic protons.

  • δ 7.10 ppm (s, 1H): Pyridine C3-H.

  • δ 6.70 ppm (dd, 1H): Pyridine C5-H.

  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

2. LC-MS:

  • Ionization: ESI Positive.

  • Parent Ion: m/z 279.05 [M+H]+ (Calculated for C13H11ClN2O3: 278.05).

  • Pattern: Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of chloroformateEnsure all glassware is oven-dried and solvents are anhydrous.
Bis-acylation Excess reagent or high tempMaintain < 5 °C during addition; strictly limit chloroformate to 1.05 equiv.
Oily Product Impurities preventing crystallizationTriturate the oil with diethyl ether/pentane to induce solidification.
Red Color Oxidation of aminePerform reaction under inert atmosphere (N₂/Ar).

References

  • Title: Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
  • Activation of 2-Aminopyridines

    • Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions (Discusses activation of 4-methoxypyridine derivatives with chloroform
    • Source: N
    • URL:[Link]

  • Carbamate Stability and Reactivity

    • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
    • Source: N
    • URL:[Link]

  • Parallel Synthesis of Ureas via Carbamates

    • Title: Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions (Contextualizes the utility of activated carbamates).[1]

    • Source: ACS Public
    • URL:[Link]

Sources

Catalyst requirements for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Context

This application note details the precision synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate , a critical activated intermediate used in the synthesis of unsymmetrical urea kinase inhibitors (e.g., analogs of Sorafenib).

While isocyanates are the traditional precursors for ureas, they are often unstable, toxic, and difficult to handle on scale. The "Activated Carbamate" route offers a robust alternative. By reacting 2-amino-4-methoxypyridine with 4-chlorophenyl chloroformate , we generate a stable, crystalline carbamate that acts as a "masked isocyanate." This intermediate can subsequently be reacted with a second amine to form the target urea cleanly.

The Core Challenge: The reaction involves coupling an electron-deficient aminopyridine with a highly reactive chloroformate. The primary difficulty is Regioselectivity . The pyridine ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (N-exo), leading to the formation of unstable N-acylpyridinium salts or bis-acylated byproducts rather than the desired carbamate.

Catalyst/Base Selection Strategy: Success depends entirely on the choice of the Base/Catalyst System . This guide presents three field-proven protocols ranging from standard bench-scale methods to scalable industrial processes.

Part 2: Catalyst & Base Requirements

The term "catalyst" in this context refers to the species facilitating the nucleophilic attack and scavenging the HCl byproduct.

The Standard System: Pyridine (Stoichiometric + Solvent)
  • Role: Pyridine acts as both the solvent, the acid scavenger (Base), and a nucleophilic catalyst.

  • Mechanism: Pyridine attacks the chloroformate to form a highly reactive N-acylpyridinium intermediate, which then transfers the acyl group to the aminopyridine.

  • Pros: Homogeneous, rapid, standard for medicinal chemistry.

  • Cons: Pyridine is difficult to remove completely; risk of bis-acylation if temperature is uncontrolled.

The "Hyper-Active" System: DMAP (Catalytic) / TEA (Stoichiometric)
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1–5 mol%).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Role: DMAP is ~10^4 times more nucleophilic than pyridine. It rapidly activates the chloroformate.

  • Critical Warning: For this specific substrate (aminopyridine), DMAP can be too reactive, promoting attack at the ring nitrogen or formation of symmetrical ureas. Use only if the Standard System fails.

The Industrial "Green" System: Schotten-Baumann (Biphasic)
  • Base: Inorganic Carbonate (Na₂CO₃ or NaHCO₃).

  • Solvent: EtOAc/Water or DCM/Water.

  • Role: The inorganic base stays in the aqueous phase, scavenging HCl as it forms.

  • Pros: No organic base impurities; highly scalable; excellent for controlling regioselectivity (suppresses N-ring acylation via solvation effects).

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of the base/catalyst in directing the reaction toward the stable carbamate.

ReactionMechanism Start 2-Amino-4-methoxypyridine + 4-Chlorophenyl Chloroformate Path_Exo Path A: Exocyclic Attack (Thermodynamic Product) Start->Path_Exo Slow (Uncatalyzed) Path_Endo Path B: Endocyclic Attack (Kinetic/Unstable) Start->Path_Endo Fast (Ring N is basic) Inter_Exo Tetrahedral Intermediate Path_Exo->Inter_Exo Inter_Endo N-Acylpyridinium Salt Path_Endo->Inter_Endo Product Target Carbamate (Stable) Inter_Exo->Product -HCl Inter_Endo->Product Slow Rearrangement (Promoted by Base) SideProduct Rearrangement / Hydrolysis Inter_Endo->SideProduct Trapped Base Base (Pyridine/Na2CO3) Scavenges HCl Base->Inter_Exo Promotes Base->Inter_Endo

Caption: Pathway analysis showing the competition between exocyclic amine attack (desired) and endocyclic ring nitrogen attack (undesired). Proper base selection favors the thermodynamic rearrangement to the target carbamate.

Part 4: Experimental Protocols

Protocol A: The "Bankston" Modified Biphasic Method (Recommended for Scale)

Based on principles from Org. Process Res. Dev. for Sorafenib intermediates.[1][2][3][4]

Reagents:

  • 2-Amino-4-methoxypyridine (1.0 equiv)

  • 4-Chlorophenyl chloroformate (1.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) / Water (1:1 ratio)[5]

Procedure:

  • Preparation: Dissolve 2-amino-4-methoxypyridine in EtOAc (10 mL/g).

  • Base Solution: Dissolve Na₂CO₃ in water (10 mL/g) and add to the organic layer.

  • Cooling: Cool the biphasic mixture to 0–5 °C under vigorous stirring.

  • Addition: Add 4-chlorophenyl chloroformate dropwise over 30 minutes. Crucial: Maintain temp < 10 °C to prevent hydrolysis of the chloroformate.

  • Reaction: Allow to warm to 20 °C and stir for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1) or HPLC. The starting amine should be consumed.

  • Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x).

  • Isolation: Dry over MgSO₄ and concentrate. The product often crystallizes directly from EtOAc/Heptane.

Why this works: The biphasic system protects the product from base-catalyzed hydrolysis and suppresses the formation of the pyridinium salt side-product.

Protocol B: The Anhydrous Pyridine Method (Recommended for Small Scale/High Purity)

Reagents:

  • 2-Amino-4-methoxypyridine (1.0 equiv)

  • 4-Chlorophenyl chloroformate (1.1 equiv)

  • Pyridine (anhydrous) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the aminopyridine and Pyridine in dry DCM under Nitrogen.

  • Cooling: Cool to -10 °C (Ice/Salt bath). Low temperature is critical to favor N-exo attack.

  • Addition: Add 4-chlorophenyl chloroformate (dissolved in minimal DCM) dropwise.

  • Observation: A white precipitate (Pyridine·HCl) will form immediately.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temp for 2 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Purification: Extract with DCM. Wash with 0.1 M HCl (to remove excess pyridine—do not use strong acid or the carbamate may hydrolyze), then water.

  • Recrystallization: Recrystallize from Ethanol or Toluene if necessary.

Part 5: Quality Control & Troubleshooting

Data Summary Table: Process Parameters

ParameterStandard LimitCritical Failure Mode
Temperature < 10 °C during addition> 25 °C leads to bis-acylation and isocyanate dimers.
Stoichiometry 1.05 equiv ChloroformateExcess (>1.2 eq) forms the N,N-bis(carbamate).
Water Content Anhydrous (Protocol B)Moisture hydrolyzes chloroformate to 4-chlorophenol (detectable by smell).
Reaction Time 2–4 HoursExtended stirring (>12h) with pyridine can cause product degradation.

Validation Markers (Self-Validating System):

  • 1H NMR (DMSO-d6):

    • Look for the Carbamate N-H singlet around 10.5–11.0 ppm .

    • Diagnostic Shift: The pyridine ring protons (H3, H5, H6) will shift downfield compared to the starting amine due to the electron-withdrawing carbonyl group.

    • Impurity Check: If you see a peak at ~9.5 ppm (broad), it may be residual 4-chlorophenol.

  • HPLC:

    • Target Purity: >98% (a/a).

    • Main Impurity: Symmetrical urea (from hydrolysis of chloroformate -> aniline -> reaction with carbamate).

References

  • Bankston, D. et al. (2002).[3][6] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[6]

    • Key Reference: Establishes the "water-assisted" biphasic protocol for phenyl carbam
  • Padiya, K. J. et al. (2012). "Unprecedented 'One-Pot' Synthesis of Ureas, Carbamates and Thiocarbamates from Carbonylimidazolide." Organic Letters, 14(11), 2814–2817.

    • Context: Discusses alternative activation str
  • BenchChem Technical Guides. (2025). "The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol and Related Intermediates."

    • Context: General handling of chlorophenyl-pyridine intermedi
  • Organic Chemistry Portal. "Synthesis of Carbamates."

    • Context: General mechanistic overview of chloroform

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. In the absence of a predefined biological target, a logical, tiered approach to assay preparation and execution is presented, designed for researchers and drug development professionals. This guide begins with an assessment of general cytotoxicity, followed by exploratory assays into plausible mechanisms of action, including kinase inhibition and direct target engagement. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind key experimental choices, ensuring robust and reproducible data generation.

Introduction: Unveiling the Potential of a Novel Carbamate

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a synthetic compound featuring a carbamate linker, a 4-chlorophenyl group, and a 4-methoxypyridine moiety. While the specific biological activities of this compound are yet to be fully elucidated, its structural components suggest several avenues for investigation. The carbamate functional group is present in numerous therapeutic agents and is known to act as an inhibitor of enzymes such as acetylcholinesterase.[1][2] The presence of the 4-chlorophenyl and pyridinyl rings, common pharmacophores in medicinal chemistry, suggests potential interactions with a range of biological targets, including kinases and G-protein coupled receptors.[3][4]

Given the nascent stage of research on this compound, a systematic in vitro evaluation is paramount. This application note outlines a strategic workflow for the initial assessment of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, commencing with a foundational cytotoxicity screen to establish a therapeutic window. Subsequently, we delve into more specific functional assays to probe for kinase inhibitory activity and to confirm target engagement within a cellular context. This structured approach ensures a thorough preliminary investigation, paving the way for more focused downstream studies.

Safety and Handling Precautions

As a carbamate-containing compound, 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate should be handled with appropriate safety measures. Carbamates as a class can exhibit varying degrees of toxicity, including potential skin and eye irritation.[5][6] Therefore, adherence to standard laboratory safety protocols is essential.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form to avoid inhalation.[6]

  • Avoid generating dust when weighing or transferring the solid compound.[5]

  • Prepare solutions by slowly adding the solid to the solvent to prevent splashing.[5]

  • Keep containers of the compound tightly sealed when not in use.[7]

Disposal:

  • All waste, including contaminated PPE and unused compound, should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[5]

Experimental Workflow Overview

The proposed workflow for the initial in vitro characterization of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a three-tiered approach designed to efficiently gather foundational data on the compound's biological activity.

experimental_workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Exploration cluster_tier3 Tier 3: Target Validation T1 Cell Viability Assay (MTT) Determine Cytotoxicity (IC50) T2 In Vitro Kinase Assay Screen for Kinase Inhibition T1->T2 If non-cytotoxic or selectively cytotoxic T3 Target Engagement Assay Confirm Intracellular Binding T2->T3 If kinase inhibition is observed

Caption: A tiered workflow for the initial in vitro characterization of a novel compound.

Tier 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

A. Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8] This initial screen is crucial for determining the concentration range at which 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate exhibits cytotoxic effects, thereby establishing a therapeutic window for subsequent, more specific assays.

B. Materials

Reagent/EquipmentSupplier/Specifications
4-Chlorophenyl 4-methoxypyridin-2-ylcarbamateSynthesized or procured
Human Cancer Cell Line (e.g., HeLa, A549)ATCC or equivalent
Dulbecco's Modified Eagle Medium (DMEM)Gibco or equivalent
Fetal Bovine Serum (FBS)Gibco or equivalent
Penicillin-StreptomycinGibco or equivalent
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich or equivalent
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich or equivalent
96-well flat-bottom platesCorning or equivalent
Microplate readerCapable of measuring absorbance at 570 nm

C. Detailed Protocol

  • Cell Seeding:

    • Culture a selected human cancer cell line (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 4 hours at 37°C.[11]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9][11]

D. Data Analysis

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Tier 2: In Vitro Kinase Assay

A. Principle and Rationale

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive drug targets.[12] Given that many small molecule inhibitors contain aromatic and heterocyclic moieties similar to those in 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, screening for kinase inhibitory activity is a logical next step. This protocol describes a general radiometric kinase assay, a sensitive and widely used method for measuring kinase activity.[12][13]

B. Materials

Reagent/EquipmentSupplier/Specifications
Purified recombinant kinase of interestCommercially available
Specific peptide or protein substrateCommercially available
[γ-³²P]ATPPerkinElmer or equivalent
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)Prepare in-house
ATP solutionSigma-Aldrich or equivalent
Phosphocellulose paperWhatman or equivalent
Scintillation counterBeckman Coulter or equivalent

C. Detailed Protocol

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase assay buffer, the specific substrate, and the purified kinase.

    • Add varying concentrations of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate (or vehicle control) to the reaction mixture.

    • Pre-incubate the mixture for 10 minutes at 30°C to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.

    • Incubate the reaction for 30 minutes at 30°C.

  • Termination and Detection:

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.

D. Data Analysis

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Tier 3: Target Engagement Assay

A. Principle and Rationale

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery.[14][15][16] Target engagement assays provide this crucial information, bridging the gap between biochemical potency and cellular activity.[14] The NanoBRET™ Target Engagement assay is a sensitive and quantitative method for measuring compound binding to a target protein in live cells.[17] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[17][18] Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of intracellular affinity.[18]

target_engagement_pathway cluster_cellular_env Intracellular Environment NL Target-NanoLuc® Fusion Protein Tracer Fluorescent Tracer NL->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Compound 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate Compound->NL Competitive Binding Compound->BRET Decreases Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

B. Materials

Reagent/EquipmentSupplier/Specifications
Cells expressing the target-NanoLuc® fusion proteinPromega or custom-generated
NanoBRET™ Tracer specific for the targetPromega
NanoBRET™ Nano-Glo® SubstratePromega
Opti-MEM® I Reduced Serum MediumGibco or equivalent
White, opaque 96-well platesCorning or equivalent
Luminometer with BRET-compatible filtersPromega GloMax® or equivalent

C. Detailed Protocol

  • Cell Preparation:

    • Culture cells expressing the target-NanoLuc® fusion protein in the appropriate medium.

    • Harvest and resuspend the cells in Opti-MEM®.

    • Dispense the cell suspension into a white, opaque 96-well plate.

  • Compound and Tracer Addition:

    • Add varying concentrations of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate to the wells.

    • Add the specific NanoBRET™ tracer at a predetermined optimal concentration.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound and tracer equilibration.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (tracer) emission.

D. Data Analysis

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratio against the log of the compound concentration.

  • Determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. By systematically assessing cytotoxicity, exploring potential kinase inhibitory activity, and confirming intracellular target engagement, researchers can efficiently gather the foundational data necessary to guide further drug development efforts. This tiered approach ensures a logical and resource-effective progression from broad phenotypic screening to more specific mechanistic studies, ultimately accelerating the journey from a novel compound to a potential therapeutic candidate.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.
  • Bio-protocol. (2022, September 1). In vitro kinase assay.
  • Protocols.io. (2024, May 31). In vitro kinase assay.
  • BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
  • BenchChem. (2025, December). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • Promega Corporation. (2016, June). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.
  • Safety Data Sheet. (2024, August 23). Carbamate Pesticides Standard (1X1 mL).
  • Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management.
  • ResearchGate. (2025, August 6). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event.
  • National Center for Biotechnology Information. (2025, November 6). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • SciSpace. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
  • BenchChem. (2025). A Comparative Guide to the Potential Cross-Reactivity of (4-Chlorophenyl)-pyridin-2-yldiazene in Biological Assays.
  • PubMed. (2025, October 21). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model.
  • PubMed. (n.d.). 4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies.
  • PubMed. (2020, September 15). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
  • National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides.
  • National Center for Biotechnology Information. (n.d.). Evaluating structure-based activity in a high-throughput assay for steroid biosynthesis.
  • Oncotarget. (2016, July 12). Molecules that target nucleophosmin for cancer treatment: an update.
  • Defense Technical Information Center. (2021, October 1). Identifying Novel Therapeutic Targets and Combination Strategies for Patients with BPDCN.
  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide.
  • MeSH Trace. (n.d.). View MeSH Trace.
  • ChemRxiv. (2025, May 20). A precise comparison of molecular target prediction methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yield and product purity. The information herein is based on established principles of carbamate chemistry and extensive experience in synthetic route optimization.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. The synthesis typically involves the reaction of 2-amino-4-methoxypyridine with 4-chlorophenyl chloroformate in the presence of a base.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue that can often be traced back to several key factors:

  • Reagent Quality and Handling:

    • 2-Amino-4-methoxypyridine: This starting material can degrade over time, especially if not stored properly. It should be a yellow or yellow-white solid.[1] Significant discoloration may indicate degradation. It is soluble in various organic solvents but has poor water solubility.[1] Ensure it is dry before use.

    • 4-Chlorophenyl chloroformate: This reagent is highly sensitive to moisture and can hydrolyze to 4-chlorophenol and HCl, which will not participate in the desired reaction. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.

    • Solvent: The presence of water in the reaction solvent is a primary cause of low yield, as it will react with the chloroformate.[2] Use anhydrous solvents and consider drying them over molecular sieves prior to use.

  • Reaction Conditions:

    • Insufficient Base: A base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[2] If the base is weak, impure, or used in insufficient quantity, the reaction may stall.

    • Low Temperature: While the reaction is often performed at or below room temperature to control exothermicity and side reactions, a temperature that is too low can significantly slow down the reaction rate.[1]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Check the appearance and, if possible, the purity of your 2-amino-4-methoxypyridine by melting point or TLC. The melting point should be around 120-121°C.[1]

    • Use freshly opened or properly stored 4-chlorophenyl chloroformate.

    • Ensure your solvent is anhydrous.

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine. Ensure you are using at least a stoichiometric equivalent, and often a slight excess (1.1-1.2 equivalents) is beneficial.

    • Temperature Control: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be considered, but be mindful of potential side reactions.

Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

Side reactions are a common challenge in carbamate synthesis. The primary byproducts in this reaction are typically:

  • Bis-carbamate Formation: The desired product still has a potentially reactive pyridine nitrogen. While less likely under standard conditions, over-reaction can occur.

  • Urea Formation: If the 4-chlorophenyl chloroformate is partially hydrolyzed to phosgene (or a phosgene equivalent), this can react with two molecules of the amine to form a urea byproduct.

  • Hydrolysis Products: As mentioned, hydrolysis of the chloroformate to 4-chlorophenol is a major competing reaction.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of the 2-amino-4-methoxypyridine (e.g., 1.05 equivalents) relative to the 4-chlorophenyl chloroformate to ensure the complete consumption of the more reactive chloroformate.

  • Slow Addition of Chloroformate: Add the 4-chlorophenyl chloroformate dropwise to the solution of the amine and base at a low temperature (0°C). This maintains a low concentration of the chloroformate at any given time, favoring the desired 1:1 reaction and minimizing side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.

Question 3: I am having difficulty purifying the final product. What is an effective purification strategy?

Answer:

Purification can be challenging due to the similar polarities of the product and some byproducts. A multi-step approach is often necessary:

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate the product, which may help in separating it from non-basic impurities.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Crystallization:

    • The crude product can often be purified by recrystallization.[3] Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).

  • Column Chromatography:

    • If crystallization does not yield a pure product, silica gel column chromatography is the next step.

    • Use a solvent system with a gradient of increasing polarity. A common mobile phase for carbamates is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the fractions by TLC.

II. Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction?

    • Anhydrous polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices as they are good at dissolving the starting materials and are unreactive towards the chloroformate.

  • Which base should I use?

    • Tertiary amines like triethylamine (TEA) or pyridine are commonly used. They are non-nucleophilic and act as effective acid scavengers.

  • How can I monitor the reaction progress?

    • Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate) and visualize the spots under UV light. The product should have a different Rf value than the starting amine.

  • What is the expected yield for this synthesis?

    • With optimized conditions, yields for similar carbamate syntheses can range from moderate to high (60-90%). However, the specific yield will depend on the purity of the reagents, the reaction scale, and the effectiveness of the purification.

III. Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for carbamate synthesis.[4] Optimization may be required for specific experimental setups.

Materials:

  • 2-Amino-4-methoxypyridine

  • 4-Chlorophenyl chloroformate

  • Triethylamine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-4-methoxypyridine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane.

    • Add triethylamine (1.1 eq) to the solution and stir.

    • Cool the flask to 0°C in an ice bath.

  • Addition of Chloroformate:

    • In a separate, dry dropping funnel, dissolve 4-chlorophenyl chloroformate (1.05 eq) in anhydrous dichloromethane.

    • Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

IV. Data Presentation

Table 1: Recommended Reagent Ratios and Conditions

Reagent/ParameterRecommendationRationale
2-Amino-4-methoxypyridine1.0 eqLimiting reagent
4-Chlorophenyl chloroformate1.05 eqSlight excess to ensure complete reaction of the amine
Base (e.g., Triethylamine)1.1 - 1.2 eqTo neutralize HCl and drive the reaction to completion
SolventAnhydrous DCM or THFGood solubility and non-reactive
Temperature0°C to Room TemperatureTo control exothermicity and minimize side reactions
Reaction Time2 - 4 hoursTypically sufficient for completion; monitor by TLC

V. Visualizations

Reaction Mechanism

Reaction_Mechanism amine 2-Amino-4-methoxypyridine intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack chloroformate 4-Chlorophenyl chloroformate chloroformate->intermediate base Base (e.g., TEA) hcl HCl salt Base-HCl Salt base->salt Neutralization product 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate intermediate->product Collapse of Intermediate

Caption: General reaction mechanism for carbamate synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Amine, Chloroformate, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No check_conditions Check Reaction Conditions (Base, Temperature) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Base/Temperature conditions_ok->optimize_conditions No side_reactions Significant Byproducts? conditions_ok->side_reactions Yes optimize_conditions->start purification_issue Difficulty in Purification? side_reactions->purification_issue No optimize_addition Slow Dropwise Addition of Chloroformate side_reactions->optimize_addition Yes optimize_purification Optimize Workup and Purification (Recrystallization, Chromatography) purification_issue->optimize_purification Yes success Improved Yield and Purity purification_issue->success No optimize_addition->start optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

Sources

Technical Support Center: Removal of 4-Chlorophenol from Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic ID: 4CP-REM-001
Assigned Specialist: Senior Application Scientist

Executive Summary

In the synthesis of carbamates using bis(4-chlorophenyl) carbonate or 4-chlorophenyl chloroformate , the release of 4-chlorophenol (4-CP) is stoichiometric and inevitable. Unlike simple solvent impurities, 4-CP possesses specific physicochemical properties (


, potential genotoxicity) that make standard workups insufficient.

This guide addresses the complete removal of 4-CP to meet pharmaceutical purity standards (ICH M7).

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

Primary Strategy: Exploiting Acidity (


 Differential)
The Core Problem

Many researchers attempt to remove phenolic byproducts using saturated sodium bicarbonate (


) or weak buffers. This fails because the 

of 4-chlorophenol (9.41) is too close to that of the conjugate acid of bicarbonate (

). You do not generate enough driving force to fully deprotonate the phenol into its water-soluble phenoxide form.
Protocol: The "High pH" Wash

To ensure >99.9% removal, you must adjust the aqueous phase to pH > 11.5 (2 units above the


).

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc). Note: Avoid EtOAc if your product is sensitive to hydrolysis at high pH.

  • Primary Wash: Wash the organic layer with 1.0 M NaOH (3x).

    • Mechanism:[1][2]

      
      .
      
    • Visual Check: The aqueous layer may turn slight yellow/pink depending on trace oxidation, but 4-CP itself is colorless.

  • Polishing: Wash with Brine (Sat. NaCl) to break emulsions.

  • Drying: Dry over

    
     and concentrate.
    
FAQ: LLE Issues

Q: I used 1M NaOH, but 4-CP is still visible by TLC/HPLC. Why? A: Check for "Oiling Out." If your reaction scale is large, the sodium 4-chlorophenoxide salt may exceed its solubility in the aqueous phase and form a third "oil" layer between the aqueous and organic phases.

  • Fix: Increase the volume of the aqueous NaOH wash to ensure the phenoxide salt remains fully dissolved.

Q: My carbamate is base-sensitive. Can I use this method? A: No. If your product hydrolyzes at pH 12, switch to Module 3 (Solid Phase Scavenging) .

Visualization: LLE Decision Logic

LLE_Workflow Start Crude Reaction Mixture CheckSens Is Product Base Sensitive? Start->CheckSens StandardWash Wash with 1.0 M NaOH (Target pH > 12) CheckSens->StandardWash No AltMethod Go to Module 3 (Resin Scavenging) CheckSens->AltMethod Yes PhaseSep Separate Layers (Discard Aqueous) StandardWash->PhaseSep Validation Check Organic Layer (TLC/HPLC) PhaseSep->Validation

Figure 1: Decision logic for selecting the correct extraction methodology based on product stability.

Module 2: Chromatographic Purification

Secondary Strategy: Polarity & Hydrogen Bonding

The Core Problem

4-Chlorophenol often "streaks" on silica gel or co-elutes with carbamates of medium polarity due to hydrogen bonding.

Troubleshooting Guide
IssueRoot CauseTechnical Solution
Co-elution 4-CP H-bonds with the carbamate NH group.Change Stationary Phase: Switch from Silica to C18 Reverse Phase . 4-CP elutes early in water/MeOH gradients.
Streaking Acidic protons interact with silanols.Acidify Eluent: Add 0.1% Acetic Acid to the mobile phase to suppress ionization and sharpen the peak.
Invisible on TLC 4-CP UV absorption is weak compared to aromatics.Stain Selection: Use FeCl3 stain (turns phenols violet/blue) or KMnO4 (oxidation). Do not rely solely on UV 254nm.

Module 3: Solid-Phase Scavenging

Strategy: Chemoselective Capture (Best for High-Throughput or Sensitive Compounds)

For base-sensitive carbamates, use a polymer-supported scavenger . Since 4-CP is a weak acid, you need a basic scavenger.

Recommended Scavengers
  • Polymer-Supported Carbonate (PS-CO3):

    • Mechanism:[1][2] Forms the phenoxide salt which binds ionically to the ammonium linker on the resin.

    • Capacity: Typically 2.5–3.5 mmol/g.

  • Trisamine Resin:

    • Mechanism:[1][2] Hydrogen bonding and weak base neutralization.

Protocol: Batch Mode Scavenging
  • Calculation: Add 3.0 equivalents of PS-CO3 resin relative to the theoretical amount of 4-CP.

  • Solvent: Dissolve crude mixture in DCM or THF.

  • Agitation: Shake gently (do not stir with magnetic bar to avoid grinding resin) for 2–4 hours .

  • Filtration: Filter through a fritted funnel. The 4-CP remains bound to the solid resin.

  • Wash: Rinse resin with solvent to recover entrained product.

Visualization: Scavenging Workflow

Scavenger_Flow Input Crude Solution (Contains 4-CP) AddResin Add PS-CO3 Resin (3.0 equiv) Input->AddResin Incubate Agitate 4 Hours (Room Temp) AddResin->Incubate Filter Filtration Incubate->Filter Waste Solid Resin (Contains 4-CP) Filter->Waste Retentate Product Filtrate (Pure Carbamate) Filter->Product Eluent

Figure 2: Workflow for solid-phase scavenging of phenolic byproducts.

Module 4: Regulatory & Safety (ICH M7)

Context: 4-Chlorophenol is a structural alert for potential mutagenicity (halogenated phenol).

  • ICH M7 Guideline: If the carbamate is a drug substance, 4-CP must be controlled to levels below the Threshold of Toxicological Concern (TTC) or a calculated Permitted Daily Exposure (PDE) [1].

  • Limit of Quantitation (LOQ): Ensure your analytical method (HPLC-UV) has an LOQ sufficient to detect ppm-level traces.

  • Safety: 4-CP is toxic by ingestion and skin contact.[3] It penetrates nitrile gloves slowly; double-gloving is recommended during the initial extraction phase [2].

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2023).[4][5] [Link]

  • PubChem. 4-Chlorophenol Compound Summary (CID 4684). National Library of Medicine. [Link]

  • University of Rochester, Dept. of Chemistry. The Workup: How to Run a Reaction. (Accessed 2024). [Link]

Sources

Minimizing side reactions when using 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile

Reagent: 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate Function: A stable, crystalline "masked" isocyanate used to synthesize unsymmetrical ureas, particularly N-(4-methoxypyridin-2-yl)-N'-substituted ureas. Primary Advantage: Avoids the handling of volatile, toxic, and unstable pyridyl isocyanates. The 4-chlorophenyl group serves as an activated leaving group (more reactive than unsubstituted phenyl carbamates) due to the electron-withdrawing chlorine atom.

The Core Challenge: While this reagent is stable, its reactivity relies on the in situ generation of a transient isocyanate species. The presence of trace moisture or incorrect stoichiometry leads to the dominant side reaction: Homodimerization (formation of the symmetrical bis-pyridyl urea).

Mechanism of Action (The "Why" Behind the Protocol)

To troubleshoot effectively, you must understand that this is not a simple displacement reaction. It proceeds via an Elimination-Addition mechanism (E1cB-like).[1]

  • Deprotonation: Base removes the acidic proton from the carbamate nitrogen.

  • Elimination: 4-Chlorophenoxide is expelled, generating the reactive intermediate: 4-methoxypyridin-2-yl isocyanate .

  • Addition: The target amine attacks the isocyanate to form the urea.[2]

Critical Insight: If water attacks the isocyanate intermediate (Hydrolysis), it regenerates the starting 2-amino-4-methoxypyridine. This amine then competes with your target amine for the remaining isocyanate, creating the symmetrical urea impurity.

ReactionPathways Carbamate Starting Reagent (4-Cl-Ph Carbamate) Isocyanate INTERMEDIATE: Pyridyl Isocyanate Carbamate->Isocyanate 1. Deprotonation (- 4-Cl-PhOH) Base Base (DIPEA/TEA) Base->Carbamate Product TARGET PRODUCT (Unsymmetrical Urea) Isocyanate->Product Path A: + Target Amine Hydrolysis Hydrolysis (Amine Regeneration) Isocyanate->Hydrolysis Path B: + Water Dimer IMPURITY: Symmetrical Urea Isocyanate->Dimer Path C: Dimerization TargetAmine Target Amine (R-NH2) Water Moisture (H2O) Byproduct1 Leaving Group (4-Chlorophenol) Product->Byproduct1 released Hydrolysis->Isocyanate Reacts with more Isocyanate

Figure 1: Reaction landscape showing the competition between Product formation (Path A) and the destructive Hydrolysis/Dimerization cycle (Path B/C).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Formation of Symmetrical Urea (The "Dimer")

Symptoms: LCMS shows a peak with Mass = [2 × Pyridyl Mass + 26], insoluble precipitate forms early.

Root CauseMechanismCorrective Action
Wet Solvent Water hydrolyzes the isocyanate to amine, which reacts with remaining isocyanate.Mandatory: Use anhydrous THF, DCM, or DMF. Store solvents over molecular sieves.
Incorrect Order of Addition Adding base to the carbamate before the target amine is present builds up isocyanate concentration without a trap.Protocol: Dissolve the Carbamate and Target Amine together first. Add Base (DIPEA) last and slowly.
Nucleophile Mismatch Target amine is too weak (unreactive); isocyanate waits and eventually finds moisture.Heat: Increase temp to 50–60°C to accelerate the desired amine attack. Catalyst: Add DMAP (5-10 mol%) if the target amine is an aniline or sterically hindered.
Issue 2: Incomplete Conversion (Starting Material Remains)

Symptoms: Reaction stalls at 50-60% conversion after 24h.

Root CauseMechanismCorrective Action
Insufficient Base The 4-chlorophenyl group requires base assistance to leave efficiently.Ensure >1.2 equivalents of non-nucleophilic base (DIPEA or TEA). Inorganic bases (K2CO3) are often too insoluble in organic solvents.
Reversibility The reaction reaches equilibrium.Temperature: Heat to 50°C. The formation of urea is thermodynamically favored, but kinetic barriers may exist.
Solvent Effect Solvent stabilizes the carbamate via H-bonding.Switch from THF to a more polar aprotic solvent like DMSO or DMF , which can enhance the rate of aminolysis.
Issue 3: Difficulty Removing 4-Chlorophenol

Symptoms: Oily product, persistent aromatic impurities in NMR.

  • Solution: 4-Chlorophenol is acidic (pKa ~9.3).

  • Workup: Wash the organic layer extensively with 1M NaOH or saturated Na2CO3 . The phenol will deprotonate into the water-soluble phenoxide.

  • Alternative: If the product is acid-stable, wash with dilute HCl to remove unreacted pyridine starting materials, then basic wash for the phenol.

Optimized Experimental Protocol (SOP)

Standard Operating Procedure: Urea Coupling

  • Preparation:

    • Dry all glassware in an oven.

    • Purge reaction vessel with Nitrogen or Argon.

  • Dissolution:

    • Charge 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate (1.0 equiv) and the Target Amine (1.0 – 1.1 equiv) into the flask.

    • Add Anhydrous THF or DCM (0.1 – 0.2 M concentration). Note: Use DMF if solubility is an issue.

  • Activation:

    • Add DIPEA (Diisopropylethylamine) (1.2 – 1.5 equiv) dropwise at Room Temperature (RT).

    • Tip: If the target amine is a salt (e.g., hydrochloride), add an extra 1.0 equiv of DIPEA.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Checkpoint: Check LCMS. If SM remains >20%, heat to 45°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash 1: 1M NaOH (x3) – Critical for removing 4-chlorophenol.

    • Wash 2: Water (x1).

    • Wash 3: Brine (x1).

    • Dry over Na2SO4, filter, and concentrate.

FAQ: Expert Insights

Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. Alcohols are nucleophiles. They will react with the intermediate isocyanate to form a new carbamate (e.g., Ethyl carbamate), completely killing your yield. This is known as trans-carbamoylation.

Q: Why use the 4-chlorophenyl variant instead of the unsubstituted phenyl carbamate? A: The chlorine atom at the para-position is electron-withdrawing. This lowers the pKa of the phenol leaving group, making the carbamate more electrophilic. This allows the reaction to proceed at lower temperatures (often RT), which reduces thermal decomposition byproducts compared to the unsubstituted phenyl analog which often requires reflux.

Q: My target amine is a weak aniline. It's not reacting. A: For weak nucleophiles, the "isocyanate generation" step is faster than the "amine trapping" step.

  • Tactic: Pre-activate the carbamate with NaH (Sodium Hydride) in THF at 0°C to fully generate the isocyanate, then add the weak aniline. This forces the equilibrium forward.

Decision Tree: Troubleshooting Logic

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Outcome1 Product formed but contains ~10% Dimer CheckLCMS->Outcome1 Symmetrical Urea Outcome2 Low Conversion (<50%) SM Intact CheckLCMS->Outcome2 Stalled Outcome3 New Impurity: Wrong Mass (M+14 or M+28) CheckLCMS->Outcome3 Trans-carbamoylation Action1 Action: Dry Solvents. Change addition order: Amine + Carbamate -> Then Base Outcome1->Action1 Action2 Action: Increase Temp (50°C). Switch solvent to DMSO/DMF. Outcome2->Action2 Action3 Action: Check Solvent. Are you using Alcohol? Switch to Aprotic (THF/DCM). Outcome3->Action3

Figure 2: Logic flow for diagnosing common reaction failures.

References

  • Thavonekham, B. (1997).[3][4] "A Practical Synthesis of Ureas from Phenyl Carbamates". Synthesis, 1997(10), 1189–1194. Link

    • Foundational text on using phenyl carbamates as isocyanate surrog
  • Prachi, R., et al. (2023).[5] "Improved Synthesis of Unsymmetrical Ureas via Carbamates". SynOpen, 7, 555–558.[5] Link

    • Recent optimization of reaction conditions (bases/solvents) for urea synthesis.
  • Hutchby, M., et al. (2015). "Aspects of Urea Synthesis". Chemical Reviews, 115(16), 8735–8807.

Sources

Solving solubility issues of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate in water

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate Case ID: SOL-PYR-042 Status: Active Support

Executive Summary & Chemical Context

The Challenge: You are likely experiencing precipitation ("crashing out") upon dilution into aqueous media or observing inconsistent assay data. This compound presents a dual challenge: high lipophilicity (driven by the chlorophenyl and methoxy groups) and hydrolytic instability characteristic of phenyl carbamates.

Molecular Profile:

  • Hydrophobic Core: The 4-chlorophenyl moiety drives the LogP > 3.0, making the compound naturally resistant to aqueous solvation.

  • Ionization Potential: The pyridine nitrogen (N1) is a weak base (pKa ~ 6.5–7.0). While protonation improves solubility, it must be balanced against chemical stability.

  • Stability Alert: This molecule contains a phenyl carbamate linkage. In basic conditions (pH > 8), the 4-chlorophenol group acts as a good leaving group, leading to rapid hydrolysis into 4-methoxy-2-aminopyridine and 4-chlorophenol.

Troubleshooting Guide (Q&A)

Q1: "I prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into PBS (pH 7.4). Why?"

Diagnosis: This is the "Solvent Shift" effect. DMSO solvates by disrupting water networks, but once the water fraction exceeds ~90%, the hydrophobic effect forces your lipophilic compound to aggregate. The Fix: You cannot rely on simple binary dilution (DMSO


 Water).
  • Immediate Action: Use an intermediate dilution step with a surfactant or cosolvent bridge.

  • Recommended System: DMSO Stock

    
    PEG400 
    
    
    
    Aqueous Buffer. PEG400 acts as a "chaperone," preventing immediate crystal nucleation.
Q2: "Can I use acid to dissolve it? The pyridine ring should be basic."

Diagnosis: Yes, the pyridine nitrogen can be protonated to form a salt, which drastically increases solubility. The Risk: While acidic pH (4.0–6.0) improves solubility, extremely low pH (< 2.0) or high pH (> 8.0) accelerates carbamate hydrolysis. The Fix: Target a pH of 5.0–6.0 using a Citrate or Acetate buffer. This is the "Goldilocks Zone" where the pyridine is partially protonated (aiding solubility) but the carbamate linkage remains kinetically stable.

Q3: "My assay results drift over time. Is the compound degrading?"

Diagnosis: Likely yes. Phenyl carbamates are often used as "activated esters" in organic synthesis because they react with nucleophiles. In a biological assay, water (at pH > 7) or biological nucleophiles (cysteines, lysines) can attack the carbonyl. The Fix:

  • Measure Stability: Run a time-course LC-MS study in your assay buffer.

  • Switch Formulation: Encapsulate the compound in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity shields the carbamate bond from hydrolytic attack while the hydrophilic exterior ensures water solubility.

Recommended Protocols

Protocol A: The "Assay-Ready" Cosolvent System

Best for: High-throughput screening (HTS) and short-term cellular assays.

ComponentFinal ConcentrationFunction
DMSO 1–2%Primary solvent for stock solubilization.
Tween 80 0.1%Surfactant to prevent micro-aggregation.
PEG 400 20–30%Cosolvent to bridge lipophilicity gap.
Buffer BalanceMaintain pH 6.0 (e.g., MES or Citrate).

Step-by-Step:

  • Dissolve solid compound in 100% DMSO to create a 20 mM Stock .

  • Prepare a "Solvent Vehicle" : Mix PEG 400 (30 mL) + Tween 80 (0.1 mL) + Water (69.9 mL).

  • Add DMSO stock dropwise to the Solvent Vehicle while vortexing rapidly.

  • Result: A clear, stable micro-emulsion suitable for dosing.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for: In vivo studies, long-term stability, and preventing hydrolysis.

Mechanism: The 4-chlorophenyl ring inserts into the hydrophobic cavity of the cyclodextrin. Materials: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Avoid simple


-CD due to its own low solubility).

Workflow:

  • Prepare a 40% (w/v) HP-β-CD solution in 100 mM Citrate Buffer (pH 5.5).

  • Add excess solid compound to this solution.

  • Equilibrate: Shake at 25°C for 24–48 hours.

  • Filter: Pass through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantify: Measure concentration via UV/HPLC.

  • Benefit: This typically achieves 10–50x higher solubility than water alone and protects the carbamate bond.

Decision Logic & Stability Visualization

The following diagrams illustrate the decision process for solubilization and the chemical risks involved.

Diagram 1: Solubilization Strategy Decision Tree

SolubilityStrategy Start Start: Solid Compound CheckpH Can you lower pH to 5-6? Start->CheckpH Goal Goal: Aqueous Assay CheckStab Is long-term stability required? CheckpH->CheckStab No (Must be pH 7.4) MethodSalt Method: Acidic Buffer (Citrate) CheckpH->MethodSalt Yes (Short term) MethodCD Method: HP-β-Cyclodextrin CheckStab->MethodCD Yes (>24 hrs) MethodCoSol Method: DMSO/PEG400/Tween CheckStab->MethodCoSol No (Acute Assay) MethodSalt->Goal Warning WARNING: Hydrolysis Risk (Avoid pH > 7.5) MethodSalt->Warning MethodCD->Goal MethodCoSol->Goal

Caption: Decision tree for selecting the optimal solubilization method based on pH tolerance and experimental duration.

Diagram 2: Degradation Pathway Warning

Degradation Compound Intact Carbamate (Active) Conditions Alkaline pH (>8) or Nucleophiles Compound->Conditions Hydrolysis Intermediate Isocyanate Intermediate Conditions->Intermediate Product1 4-Chlorophenol (Toxic/Inactive) Conditions->Product1 Elimination Product2 4-Methoxy-2-aminopyridine Intermediate->Product2 + H2O

Caption: Mechanism of hydrolytic degradation in basic conditions. The carbamate cleaves to release 4-chlorophenol.

References

  • Carbamate Hydrolysis Mechanisms: Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[1][2][3] Journal of the Chemical Society, Perkin Transactions 2.

  • Solubility Enhancement via Cosolvents: Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents.[4][5] Techniques of Solubilization of Drugs.[4][6][7][8]

  • Cyclodextrin Complexation for Phenyl-Carbamates: Pesticide inclusion by β-Cyclodextrin (Chlorpropham study).

  • General Solubility Strategies for Lipophilic Compounds: Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

Technical Support Center: Recrystallization of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the purification of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate . This document synthesizes specific chemical behaviors of aryl-pyridyl carbamates with advanced process engineering principles.

Core Chemical Profile & Solubility Logic

Before initiating any protocol, you must understand the intermolecular forces at play. This compound features three distinct moieties that dictate its solubility:

  • 4-Chlorophenyl Group: Lipophilic, pi-stacking promoter. Drives solubility in non-polar solvents (Toluene, DCM).

  • Carbamate Linker (-NH-COO-): Hydrogen bond donor and acceptor. Requires polar solvents (Alcohols, Esters) to disrupt crystal lattice energy during dissolution.

  • 4-Methoxypyridin-2-yl Moiety: A basic heterocycle. It introduces pH-sensitivity and potential for salt formation.

Implication: A single-solvent system is often insufficient. You likely need a binary solvent system (Solvent/Anti-solvent) to balance the lipophilic and polar domains.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Mechanistic Rationale
Primary (Standard) Ethanol (Abs.) Water 1:0.5 to 1:2Ethanol solvates the carbamate via H-bonding; water exploits the hydrophobicity of the chlorophenyl group to force precipitation.
Secondary (High Purity) Ethyl Acetate n-Heptane 1:3Excellent for removing polar impurities (oxidized pyridines). Heptane induces slow, controlled crystal growth.
Tertiary (Stubborn Impurities) Toluene None N/AHigh-temperature dissolution (110°C) allows for removal of symmetrical urea byproducts which are often insoluble in boiling toluene.

Standard Operating Procedure (SOP)

Note: This protocol assumes a starting purity of >85%. If lower, perform a silica plug filtration first.

Phase 1: Dissolution
  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (5 mL per gram of solid).

  • Heat to reflux (approx. 78°C).

  • Critical Check: Does the solid dissolve completely?

    • Yes: Proceed to Phase 2.

    • No: Add Ethanol in 1 mL increments until dissolved.

    • Insoluble particulates remain: These are likely inorganic salts or urea byproducts. Perform a hot filtration immediately through a pre-warmed glass frit.

Phase 2: Crystallization[1]
  • Remove heat and allow the solution to cool to roughly 50°C.

  • Seeding (Optional but Recommended): Add a micro-spatula tip of pure crystal seed to prevent super-saturation.

  • Add Water (Anti-solvent) dropwise with vigorous stirring until a faint, persistent turbidity appears.

  • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Allow to cool to room temperature (20-25°C) undisturbed for 2 hours.

  • Transfer to a 4°C environment (fridge) for 12 hours to maximize yield.

Phase 3: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:3 ratio). Do not use pure ethanol, or you will redissolve the product.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My product is "oiling out" instead of crystallizing. What is happening?

The Science: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. This is common in carbamates due to their flexible linkers and lower melting points. The Fix:

  • Reheat the mixture until it is a clear solution again.

  • Add more Solvent A (Ethanol) to shift the composition away from the "Oiling Out" zone.

  • Seed immediately at a higher temperature (e.g., 45°C) to provide a template for the ordered lattice, bypassing the amorphous oil phase.

  • Slow down cooling: Wrap the flask in aluminum foil or a towel to reduce the cooling rate.

Q2: The crystals are yellow/brown, but the compound should be white.

The Science: Pyridine derivatives are prone to N-oxidation or polymerization, forming colored impurities (often called "tar"). These impurities are often more polar than your target carbamate. The Fix:

  • Activated Carbon Treatment: During the hot dissolution phase (Phase 1), add activated charcoal (5-10 wt%), stir for 10 minutes, and perform a hot filtration over Celite.

  • Switch Solvent: Use the Ethyl Acetate/Heptane system. The non-polar heptane is poor at solvating polar colored impurities, keeping them in the mother liquor.

Q3: My yield is very low (<50%).

The Science: The compound likely has high solubility in the mother liquor, or the "common ion effect" is absent. The Fix:

  • Concentrate: Evaporate the mother liquor to half its volume and repeat the cooling process (Second Crop).

  • Check pH: Pyridines can be protonated. Ensure your solvent is neutral. If you suspect acid contamination, wash the organic layer with saturated NaHCO₃ prior to recrystallization.

Decision Logic Visualization

The following diagram illustrates the critical decision pathways for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Insoluble Insoluble Impurities? SolubilityCheck->Insoluble HotFilter Hot Filtration Insoluble->HotFilter Yes Cooling Cool to 50°C Insoluble->Cooling No HotFilter->Cooling AntiSolvent Add Water (Dropwise) Cooling->AntiSolvent OilingOut Oiling Out Occurs? AntiSolvent->OilingOut RemedyOil Reheat & Add More EtOH + Seed Crystals OilingOut->RemedyOil Yes Crystallize Crystallization (RT -> 4°C) OilingOut->Crystallize No RemedyOil->Crystallize Isolate Filter & Wash Crystallize->Isolate

Caption: Workflow for the purification of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, detailing intervention points for common failures like oiling out.

References

  • BenchChem. (2025).[1][2] The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] 4-Chlorophenyl N-(4-chlorophenyl)carbamate Product Specification & Safety Data Sheet. Retrieved from [3]

  • National Institutes of Health (NIH). (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. Korea University. Retrieved from

  • Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide. Retrieved from [4]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for mapping the proton framework of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with related structural analogs, and provide a robust experimental protocol for acquiring high-quality data.

The Power of ¹H NMR in Structural Verification

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the proton. This sensitivity is what allows us to differentiate between protons in different parts of a molecule, providing invaluable information about its structure.

The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and resonate at higher chemical shifts (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from the interaction of neighboring protons (spin-spin coupling) and provides information about the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), which can give insights into the dihedral angle between coupled protons.

Predicted ¹H NMR Spectrum of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Molecular Structure and Proton Environments:

Caption: Molecular structure of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate with distinct proton environments labeled.

Based on the analysis of structurally similar compounds, we can predict the following ¹H NMR signals for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, assuming the spectrum is recorded in a common deuterated solvent like CDCl₃.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale
NH8.0 - 9.0Singlet (broad)1HThe carbamate proton is expected to be downfield due to the electron-withdrawing nature of the carbonyl group and potential hydrogen bonding. Its signal is often broad.
H-6' (Pyridine)~8.1Doublet1HThis proton is ortho to the pyridine nitrogen, leading to significant deshielding.[1] It will be split by the adjacent H-5'.
H-Ar (ortho to O)~7.3Doublet2HProtons on the 4-chlorophenyl ring ortho to the carbamate oxygen will be deshielded. They appear as a doublet due to coupling with the meta protons.[2][3]
H-Ar (meta to O)~7.1Doublet2HProtons on the 4-chlorophenyl ring meta to the carbamate oxygen will be less deshielded than the ortho protons. They will also appear as a doublet.[2][3]
H-5' (Pyridine)~6.7Doublet of doublets1HThis proton is coupled to both H-6' and H-3'.
H-3' (Pyridine)~6.5Doublet1HThis proton is ortho to the nitrogen of the carbamate and will be split by H-5'.
OCH₃~3.8Singlet3HThe methoxy protons are in a relatively shielded environment and will appear as a sharp singlet as there are no adjacent protons to couple with.[4][5]

Comparative Analysis with Structural Analogs

To substantiate our predictions, let's compare the expected chemical shifts with experimental data from its core structural components.

  • 4-Chlorophenol: The aromatic protons in 4-chlorophenol typically appear as two doublets in the regions of δ 7.17 and 6.75 ppm in CDCl₃.[2][3] This aligns with our prediction for the 4-chlorophenyl moiety in the target molecule, although the carbamate linkage will likely induce a further downfield shift.

  • 4-Methoxypyridine: The protons on the pyridine ring of 4-methoxypyridine show signals for the α-protons (adjacent to N) and β-protons.[4][5] The presence of the electron-donating methoxy group influences the shielding of the ring protons.

  • 2-Aminopyridine Derivatives: In 2-aminopyridine, the proton at the 6-position is significantly deshielded and appears around δ 8.05 ppm.[1] The amino group's electronic effects are well-documented in various derivatives.[6][7] This supports our prediction for the H-6' proton in our target molecule.

The combination of these fragments into 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate will result in a spectrum that is a composite of these influences, with the carbamate bridge electronically connecting the two aromatic systems.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, the following protocol is recommended:

1. Sample Preparation:

G cluster_0 Sample Preparation a Weigh 5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Add a small amount of TMS (internal standard) b->c d Transfer to a 5 mm NMR tube c->d

Caption: Workflow for preparing an NMR sample.

2. NMR Spectrometer Setup and Data Acquisition:

G cluster_1 Data Acquisition e Insert sample into the spectrometer f Lock and shim the magnetic field e->f g Set acquisition parameters (e.g., 16-32 scans) f->g h Acquire the Free Induction Decay (FID) g->h

Caption: Steps for acquiring NMR data.

3. Data Processing:

G cluster_2 Data Processing i Fourier Transform the FID j Phase correct the spectrum i->j k Calibrate the chemical shift to TMS (0 ppm) j->k l Integrate the signals k->l m Analyze and assign the peaks l->m

Caption: Post-acquisition data processing workflow.

Conclusion

The ¹H NMR spectrum of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is predicted to exhibit a distinct set of signals that are readily interpretable based on the electronic effects of its constituent functional groups. By comparing the predicted spectrum with data from analogous compounds and following a rigorous experimental protocol, researchers can confidently verify the structure of this and other related molecules. This analytical rigor is paramount in the fields of chemical synthesis and drug discovery, ensuring the integrity and identity of novel compounds.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • 4-Chlorophenol - SpectraBase. SpectraBase. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • bmse000461 4-Chlorophenol at BMRB. BMRB. [Link]

  • Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3. ResearchGate. [Link]

  • NMR study of the interaction of P-450 with 4-methoxypyridine. PubMed. [Link]

Sources

A Comparative Guide to HPLC Method Development for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the strategic decisions involved in developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each experimental choice to ensure a scientifically sound, accurate, and reproducible analytical method.

Introduction and Method Objectives

4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a molecule of interest with a carbamate linkage, a substituted pyridine ring, and a chlorophenyl group. The accurate quantification and purity assessment of such a compound are critical for quality control, stability testing, and regulatory submissions in pharmaceutical development. The primary objective of this guide is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the API in the presence of its degradation products, excipients, and other potential impurities.[1][2][3] The development of such a method is a regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[1][4]

Analyte Characterization: The Foundation of Method Development

Before any practical chromatographic work begins, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs the initial selection of the column, mobile phase, and detector settings.[5]

Table 1: Physicochemical Properties of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

PropertyValue (Estimated/Determined)Rationale for Method Development
Chemical Structure Chemical Structure of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamateThe structure contains both hydrophobic (chlorophenyl) and moderately polar (pyridine, carbamate) moieties, suggesting good retention on a reversed-phase column.
Molecular Formula C₁₃H₁₂ClN₃O₃-
Molecular Weight 293.71 g/mol -
Predicted logP ~2.5 - 3.5A positive logP indicates a non-polar, hydrophobic character, making RP-HPLC the ideal separation mode.[6]
Predicted pKa ~3.5-4.5 (pyridine nitrogen)The basic nature of the pyridine nitrogen means its ionization state is pH-dependent. Controlling the mobile phase pH is crucial to ensure consistent retention and good peak shape.[5][7]
UV Absorbance (λmax) ~230 nm, ~270 nmThe aromatic rings (chlorophenyl and pyridine) provide strong UV absorbance, making UV detection a suitable choice. Wavelengths around 270 nm are selected for specificity, while 230 nm offers higher sensitivity.
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in water.The compound is soluble in common HPLC organic solvents, simplifying sample and mobile phase preparation.[8]

A Logic-Driven Method Development Strategy

The development process is a systematic workflow involving the screening of critical parameters and subsequent optimization to achieve the desired separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (logP, pKa, UV λmax) Column_Screen Column Screening (C18 vs. Phenyl) Analyte->Column_Screen Informs Choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Select Best Column Gradient_Opt Gradient Optimization (Slope & Time) Mobile_Phase_Screen->Gradient_Opt Select Best Solvents Flow_Temp_Opt Flow Rate & Temperature Optimization Gradient_Opt->Flow_Temp_Opt Forced_Deg Forced Degradation (ICH Conditions) Flow_Temp_Opt->Forced_Deg Tentative Method Final_Method Final Optimized Method Forced_Deg->Final_Method Confirms Stability Indicating

Caption: HPLC Method Development Workflow.

Comparison of Stationary Phases (Columns)

Reversed-phase columns are the most widely used in the pharmaceutical industry due to their versatility.[9] Based on the analyte's structure, a standard C18 column is a logical starting point. However, comparing it with a column offering alternative selectivity, such as a Phenyl column, is prudent. The phenyl phase can offer unique π-π interactions with the aromatic rings of the analyte, potentially improving selectivity against closely related impurities.[9]

Table 2: Comparison of Initial Column Screening Results (Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 10-90% B in 20 min. Flow: 1.0 mL/min. Temp: 30°C. Detection: 270 nm)

ColumnRetention Time (min)Tailing FactorTheoretical PlatesRationale & Observations
C18 (e.g., Waters Symmetry C18, 4.6x150mm, 5µm) 12.51.39500Good retention due to hydrophobic interactions. Acceptable efficiency but slight peak tailing, possibly due to secondary interactions with residual silanols.
Phenyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6x150mm, 5µm) 11.81.111000Slightly less retention but superior peak shape (less tailing) and higher efficiency. The π-π interactions likely contribute to a more favorable separation mechanism for this analyte.

Decision: The Phenyl-Hexyl column was selected for further optimization due to its superior peak symmetry and efficiency.

Comparison of Mobile Phase Composition

The choice of organic modifier and the control of mobile phase pH are critical for achieving optimal separation.[7][10]

3.2.1. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[10] Acetonitrile generally offers lower viscosity (leading to lower backpressure and better efficiency) and better UV transparency at low wavelengths.

Table 3: Comparison of Organic Modifiers (Conditions: Phenyl-Hexyl column. Mobile Phase A: 0.1% Formic Acid in Water; B: Organic Modifier. Gradient optimized for each solvent to achieve similar retention.)

Organic ModifierPeak Width (min)Backpressure (psi)Selectivity (vs. Impurity X)Observations
Acetonitrile 0.1518001.8Sharper peaks and better resolution from a known process impurity. Lower system backpressure allows for potentially higher flow rates.
Methanol 0.2224001.5Broader peaks and higher backpressure. While a viable solvent, it offered no selectivity advantage and resulted in lower overall performance.

Decision: Acetonitrile was chosen as the organic modifier.

3.2.2. Mobile Phase pH Control

The analyte contains a basic pyridine moiety (pKa ~3.5-4.5). Operating the mobile phase at a pH at least 1.5-2 units away from the pKa ensures the analyte is in a single ionic state (fully protonated), leading to reproducible retention times and symmetrical peaks.[5] An acidic mobile phase (pH < 2.5) is therefore ideal.

Table 4: Comparison of Mobile Phase Additives

Additive (0.1% v/v in Water)Mobile Phase pHPeak Shape (Tailing Factor)Observations
Formic Acid ~2.71.1Good peak shape and MS-compatibility. Provides sufficient acidity to protonate the pyridine nitrogen.
Trifluoroacetic Acid (TFA) ~2.11.0Excellent peak shape. However, TFA is an ion-pairing agent that can be difficult to remove from the column and can suppress MS signals.
Phosphate Buffer ~3.01.4Operating too close to the pKa results in mixed ionic states, leading to peak broadening and tailing.

Decision: 0.1% Formic Acid in water provides the best balance of chromatographic performance and compatibility with modern detectors like mass spectrometers (LC-MS).

Stability-Indicating Method Verification via Forced Degradation

To ensure the method is stability-indicating, the analyte was subjected to stress conditions as recommended by ICH guidelines to intentionally generate degradation products.[1][2] The goal is to achieve 5-20% degradation to challenge the method's resolving power.[1]

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare a stock solution of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl before injection. The primary degradation pathway is expected to be the hydrolysis of the carbamate bond.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Dissolve in the solvent before injection.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[2][4]

The analysis of these stressed samples using the optimized method demonstrated that all major degradation products were baseline-resolved from the parent peak, confirming the stability-indicating nature of the method.

G parameters Parameter Rationale Mobile Phase pH Ensures analyte is in a single ionic form (protonated), preventing peak tailing. Column Choice (Phenyl) Utilizes π-π interactions for unique selectivity against aromatic impurities. Gradient Elution Resolves compounds with different polarities, ensuring degradants are separated from the main peak. Detector Wavelength Maximizes specificity and sensitivity for the analyte. separation Successful Separation of API and Degradants parameters->separation Leads to

Caption: Relationship between parameters and separation outcome.

Final Optimized HPLC Method and System Suitability

The culmination of the comparative development process is a robust and reliable analytical method.

Final Method Protocol

Table 5: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
22.1
27.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV Diode Array Detector (DAD)
Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50 v/v)
System Suitability

Before sample analysis, the chromatographic system must be verified by running a system suitability test to ensure it is performing adequately.

Table 6: System Suitability Criteria and Typical Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 500011500
%RSD of Peak Area ≤ 1.0% (for n=6 injections)0.4%
Resolution (Rs) Rs ≥ 2.0 (between API and closest eluting peak)4.5

Conclusion

This guide has systematically compared critical parameters in the development of a stability-indicating HPLC method for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. By grounding our choices in the analyte's physicochemical properties and employing a logical, comparative approach to column and mobile phase selection, we established a final method with superior performance. The Phenyl-Hexyl stationary phase offered enhanced selectivity and peak shape compared to a traditional C18 column. An acidic mobile phase using acetonitrile and 0.1% formic acid ensured reproducible retention and sharp, symmetrical peaks. The method's ability to resolve the parent compound from all stress-induced degradants confirms its status as a reliable, stability-indicating procedure suitable for rigorous pharmaceutical quality control.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL
  • Title: Selection of mobile phase in high-performance liquid chromatographic determination for medicines Source: PubMed URL
  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
  • Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL
  • Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes Source: LCGC International URL
  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL
  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL
  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods Source: Biosciences Biotechnology Research Asia URL
  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL
  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL
  • Title: Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC)
  • Title: PRODUCT INFORMATION - Dacarbazine Source: Cayman Chemical URL

Sources

A Comparative Guide to Purity Assessment Standards for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of any pharmaceutical research or development hinges on the purity of the chemical entities involved. This guide offers an in-depth comparison of the purity assessment standards for 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, a pivotal intermediate in the synthesis of numerous pharmaceutical agents. The aim is to provide a robust framework of analytical methodologies, supported by experimental logic and authoritative references, to ensure the highest degree of scientific rigor in your work.

The Critical Role of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate is a non-negotiable aspect of drug development. Impurities, even at trace levels, can have significant consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final drug product.[1][2] Regulatory bodies worldwide have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3] Therefore, a comprehensive and scientifically sound purity assessment is a cornerstone of ensuring the safety and efficacy of pharmaceuticals.[1]

Comparative Analysis of Key Purity Assessment Techniques

A multi-pronged analytical approach is essential for a thorough purity evaluation of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. The selection of techniques is guided by the physicochemical properties of the main compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is the preeminent technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1][3] For 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable.

Experimental Workflow for HPLC Purity Assessment:

Caption: General workflow for purity determination by HPLC.

Rationale for Methodological Choices:

  • C18 Column: The non-polar nature of the octadecylsilyl stationary phase is well-suited for retaining and separating the moderately polar 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate from both more polar and less polar impurities.

  • Gradient Elution: A gradient of an aqueous mobile phase and an organic modifier (like acetonitrile) is crucial for eluting a wide range of potential impurities with varying polarities in a reasonable timeframe.[4]

  • UV Detection: The aromatic rings in the molecule provide strong chromophores, allowing for sensitive detection using a UV detector.

Gas Chromatography (GC): A Complementary Technique

Gas chromatography is particularly effective for the analysis of volatile and thermally stable compounds.[1] While 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate itself may have limited volatility, GC is invaluable for detecting residual solvents and certain volatile impurities that may be present from the synthesis process.[1] Given that the analyte is a pyridine derivative, specific GC columns and conditions have been developed for optimal separation.[5][6]

Mass Spectrometry (MS): For Unambiguous Identification

When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides definitive structural information about impurities.[1][7] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide the elemental composition of an unknown impurity, which is a critical step in its identification.[7][8]

Logical Flow for Impurity Identification using LC-MS:

LC Separation LC Separation Ionization (ESI/APCI) Ionization (ESI/APCI) LC Separation->Ionization (ESI/APCI) Mass Analyzer (TOF/Orbitrap) Mass Analyzer (TOF/Orbitrap) Ionization (ESI/APCI)->Mass Analyzer (TOF/Orbitrap) MS Spectrum\n(Molecular Weight) MS Spectrum (Molecular Weight) Mass Analyzer (TOF/Orbitrap)->MS Spectrum\n(Molecular Weight) MS/MS Fragmentation\n(Structural Information) MS/MS Fragmentation (Structural Information) MS Spectrum\n(Molecular Weight)->MS/MS Fragmentation\n(Structural Information) Structure Elucidation Structure Elucidation MS/MS Fragmentation\n(Structural Information)->Structure Elucidation

Caption: Logical process for impurity identification via LC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary method for purity determination.[9][10] A key advantage of qNMR is that it does not always require a certified reference standard of the analyte itself; instead, a certified internal standard of a different, well-characterized compound can be used.[11][12] This makes it particularly valuable for novel compounds where a specific reference standard may not be available.[11]

Differential Scanning Calorimetry (DSC): Assessing Crystalline Purity

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.[13][14] The method is based on the principle that impurities will cause a depression and broadening of the melting point of a pure substance.[13][15]

Performance Comparison of Purity Assessment Methods

The following table provides a comparative summary of the discussed analytical techniques.

Technique Primary Use Strengths Limitations
HPLC-UV Quantitative purity and impurity profiling.[3]High precision, robustness, and well-established.Requires a reference standard for accurate quantification of impurities.
GC-FID/MS Analysis of volatile impurities and residual solvents.[1]High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
LC-MS Identification and structural elucidation of unknown impurities.[7]High sensitivity and specificity for structural information.[8]Quantification can be less precise than HPLC-UV without isotope-labeled standards.[16]
qNMR Absolute purity determination without a specific reference standard.[9][11]High precision, non-destructive, and provides structural confirmation.[10]Lower sensitivity compared to chromatographic methods.
DSC Purity assessment of highly crystalline materials.[14][15]Fast and requires small sample amounts.Only applicable to crystalline substances with a purity >98.5%.

Detailed Experimental Protocols

HPLC-UV Protocol for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, a wavelength around 254 nm is often appropriate.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.1 mg/mL.[4]

  • Purity Calculation: Use the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[4]

qNMR Protocol for Absolute Purity Assessment
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into the same NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Purity Calculation: Compare the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, a system of self-validation is crucial. This includes:

  • System Suitability Tests for HPLC: Before sample analysis, inject a standard solution multiple times to ensure the system is performing within established parameters for precision, peak shape, and resolution.

  • Use of Certified Reference Materials: Whenever possible, use certified reference materials for instrument calibration and as internal standards.[17]

  • Orthogonal Methods: Employing multiple analytical techniques that rely on different chemical or physical principles (e.g., HPLC and qNMR) provides a higher degree of confidence in the purity assessment.

By implementing these rigorous analytical standards and protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work with 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • BIPM. qNMR.
  • Veeprho. (2020, August 11).
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8).
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • PharmaInfo. Impurity Profiling: Theory and Practice.
  • Purity Determination of Pharmaceuticals by Thermal Analysis.
  • Agilent. (n.d.).
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. (2011, December 15).
  • Differential Scanning Calorimetry (DSC Analysis)
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • RSSL.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25).
  • JEOL Ltd.
  • Live Webinar: Purity Determination by Differential Scanning Calorimetry (DSC).
  • 6. ANALYTICAL METHODS. (n.d.).
  • Agilent. (n.d.).
  • Agilent. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the laboratory workflow demands a proactive and meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar carbamate, chlorophenyl, and pyridine derivatives, and grounded in established principles of laboratory safety. Our objective is to empower you with a self-validating system of protocols that ensures both personal safety and the integrity of your research.

I. Core Hazard Assessment and Engineering Controls: A Proactive Stance

Given the chemical structure of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, we must anticipate potential hazards including, but not limited to, acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for skin and serious eye irritation.[1][2][3] Carbamates as a class of compounds can present a range of toxicological profiles, and it is prudent to handle this novel compound with a high degree of caution.[4]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it should never be the only one.[5][6] The primary method for exposure control must be robust engineering solutions.

  • Fume Hood: All manipulations of solid 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, including weighing and transfers, and the preparation of solutions, must be conducted within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation, in compliance with ANSI/ASHRAE standards, to prevent the accumulation of vapors and to maintain a safe working environment.[7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for any procedure involving 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles & Face ShieldSafety glasses are insufficient.[8][9] Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions.[8][9]
Hands Double Gloving (Nitrile)Disposable nitrile gloves provide a good initial barrier for incidental contact.[5][8] Given the unknown dermal toxicity, double gloving is required. For prolonged direct contact or immersion, heavier-duty gloves with proven resistance to a broad range of chemicals should be considered. Always inspect gloves for tears or degradation before use and remove them immediately if contamination occurs.[5]
Body Flame-Resistant Lab CoatA flame-resistant lab coat provides protection against splashes and fire hazards.[9][10] It should be fully buttoned with sleeves rolled down.
Feet Closed-Toed ShoesNo open-toed shoes or sandals are permitted in the laboratory.[9] Shoes should be made of a non-porous material to prevent absorption of any spills.
III. Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize exposure risks. The following workflow provides a procedural guide from preparation to post-handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep Review Safety Protocols & SDS of Analogs Don_PPE Don All Required PPE Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Transfer Transfer/Use in Experiment Dissolve->Transfer Decontaminate Decontaminate Surfaces & Glassware Transfer->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste in Labeled Containers Segregate->Dispose Doff_PPE Doff & Dispose of PPE Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: A stepwise workflow for the safe handling of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate.

Experimental Protocol: Detailed Steps

  • Preparation:

    • Thoroughly review this guide and any available safety data for chemically similar carbamates.

    • Ensure the fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

  • Handling (within a fume hood):

    • When weighing or transferring the solid compound, use techniques that minimize dust generation.

    • If creating solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep containers of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate closed when not in use.

  • Cleanup:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Collect all waste materials, including contaminated PPE, for proper disposal.

  • Post-Handling:

    • Carefully remove and dispose of PPE to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Document all procedures and any observations in your laboratory notebook.

IV. Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[11] All waste generated from handling 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate must be treated as hazardous waste.

Disposal_Plan cluster_waste_streams Waste Streams cluster_containment Containment cluster_final_disposal Final Disposal Solid_Waste Solid Waste (Unused compound, contaminated consumables) Solid_Container Labeled, Sealed Hazardous Waste Container for Solids Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, solvent rinses) Liquid_Container Labeled, Sealed Hazardous Waste Container for Liquids Liquid_Waste->Liquid_Container PPE_Waste Contaminated PPE (Gloves, disposable lab coats) PPE_Container Labeled, Sealed Hazardous Waste Container for PPE PPE_Waste->PPE_Container EH_S Arrange Pickup by Environmental Health & Safety (EH&S) Solid_Container->EH_S Liquid_Container->EH_S PPE_Container->EH_S

Caption: A logical flow for the segregation and disposal of waste generated from handling the compound.

Disposal Procedure:

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste. This includes unused or expired 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate and any contaminated consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of as hazardous waste. This includes gloves, disposable lab coats, and any other single-use protective equipment.

Important Considerations:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate") and the appropriate hazard warnings.[12]

  • Segregation: Do not mix this waste with other chemical waste unless compatibility has been confirmed.

  • Compliance: Follow all institutional, local, and federal regulations for hazardous waste disposal.

By adhering to these protocols, you are not just following a set of rules, but actively participating in a culture of safety that is foundational to scientific excellence. This guide is intended to be a living document; as more information becomes available about the toxicological properties of 4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate, these procedures should be reviewed and updated accordingly.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • University of South Carolina. Personal Protective Equipment Policy for Research Laboratories and Support Facilities. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. Available at: [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • University of Illinois. (2026, January 28). Personal Protective Equipment. Division of Research Safety. Available at: [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Creative Safety Supply. (2023, September 21). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Available at: [Link]

  • Lab Manager. (2025, December 2). NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory. Available at: [Link]

  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health. Available at: [Link]

  • Kamat Lab. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Available at: [Link]

  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Lab Safety. Available at: [Link]

  • Restek. (2024, August 23). Safety Data Sheet for Carbamate Pesticides Standard. Available at: [Link]

  • BASF. (2026, February 13). Safety data sheet. Available at: [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. Available at: [Link]

  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH)
  • Capot Chemical. (2017, April 6). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

  • Angene Chemical. (2024, September 13). Safety Data Sheet for N-[(4-chlorophenyl)methylene]methanamine. Available at: [Link]

  • Journal of Pioneering Medical Sciences. (2024, December 15). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • LookChem. Safety Data Sheet for ethyl {5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl}carbamate. Available at: [Link]

Sources

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Retrosynthesis Analysis

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4-Chlorophenyl 4-methoxypyridin-2-ylcarbamate
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